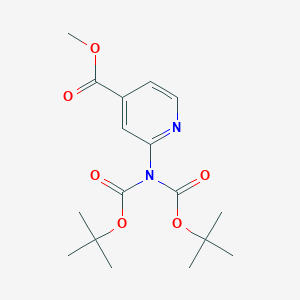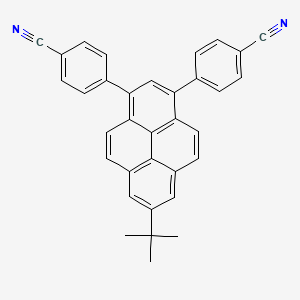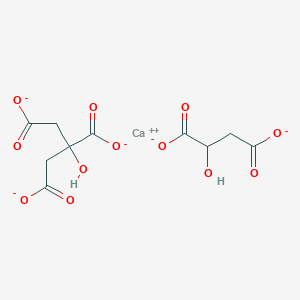
Calcium;2-hydroxybutanedioate;2-hydroxypropane-1,2,3-tricarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
. This compound is a calcium salt of citric acid and malic acid, and it is commonly used in various applications due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Calcium;2-hydroxybutanedioate;2-hydroxypropane-1,2,3-tricarboxylate can be synthesized through the reaction of calcium carbonate with citric acid and malic acid. The reaction typically occurs in an aqueous solution, where calcium carbonate reacts with the acids to form the calcium salt .
Industrial Production Methods
In industrial settings, the production of calcium citrate malate involves the controlled reaction of calcium carbonate with citric acid and malic acid under specific temperature and pH conditions. The resulting solution is then filtered and dried to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Calcium;2-hydroxybutanedioate;2-hydroxypropane-1,2,3-tricarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in reactions with calcium citrate malate include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions typically occur under controlled temperature and pH conditions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield different carboxylic acids, while substitution reactions can produce various substituted derivatives .
Applications De Recherche Scientifique
Calcium;2-hydroxybutanedioate;2-hydroxypropane-1,2,3-tricarboxylate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a standard in analytical chemistry.
Biology: The compound is used in studies related to calcium metabolism and its effects on biological systems.
Medicine: It is used in the formulation of calcium supplements and as a component in certain pharmaceutical preparations.
Mécanisme D'action
The mechanism by which calcium;2-hydroxybutanedioate;2-hydroxypropane-1,2,3-tricarboxylate exerts its effects involves the release of calcium ions in solution. These calcium ions can interact with various molecular targets and pathways, including:
Calcium Signaling Pathways: The released calcium ions can activate calcium-dependent signaling pathways in cells.
Enzyme Activation: Calcium ions can act as cofactors for various enzymes, enhancing their activity.
Bone Mineralization: The compound can contribute to bone mineralization by providing a source of calcium for bone formation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Calcium Citrate: Similar to calcium citrate malate, calcium citrate is a calcium salt of citric acid. it does not contain malic acid.
Calcium Malate: This compound is a calcium salt of malic acid and does not contain citric acid.
Calcium Gluconate: A calcium salt of gluconic acid, used in similar applications but with different chemical properties.
Uniqueness
Calcium;2-hydroxybutanedioate;2-hydroxypropane-1,2,3-tricarboxylate is unique due to its combination of citric acid and malic acid, which provides distinct solubility and bioavailability properties compared to other calcium salts. This makes it particularly useful in applications where enhanced calcium absorption is desired .
Propriétés
Formule moléculaire |
C10H9CaO12-3 |
|---|---|
Poids moléculaire |
361.25 g/mol |
Nom IUPAC |
calcium;2-hydroxybutanedioate;2-hydroxypropane-1,2,3-tricarboxylate |
InChI |
InChI=1S/C6H8O7.C4H6O5.Ca/c7-3(8)1-6(13,5(11)12)2-4(9)10;5-2(4(8)9)1-3(6)7;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);2,5H,1H2,(H,6,7)(H,8,9);/q;;+2/p-5 |
Clé InChI |
SNCXNNISMCUUOV-UHFFFAOYSA-I |
SMILES canonique |
C(C(C(=O)[O-])O)C(=O)[O-].C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Ca+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-(4-Fluorophenyl)-1,3-dimethyl-5-[(4-nitrophenyl)methylsulfanyl]pyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B14123575.png)
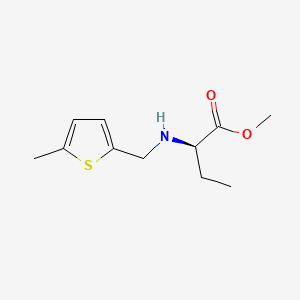
![9,10-bis[N-(2,6-dimethylphenyl)-C-hydroxycarbonimidoyl]perylene-3,4-dicarboxylic acid](/img/structure/B14123585.png)

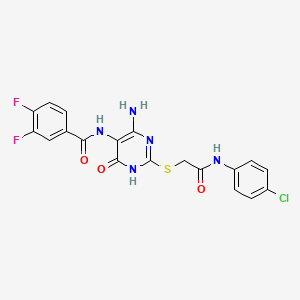
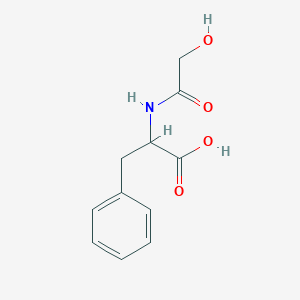
![2-[[2-benzyl-3-[(4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]propanoyl]amino]acetic acid](/img/structure/B14123614.png)
![(2R,4S)-1-amino-4-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B14123629.png)

![N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B14123636.png)
![4-[(3,20-Dioxopregnan-21-yl)oxy]-4-oxobutanoate](/img/structure/B14123637.png)
![[(1S,4R,5S,6S)-4,5,6-Trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl] dihydrogen phosphate](/img/structure/B14123639.png)
